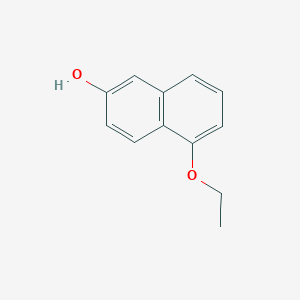

5-Ethoxynaphthalen-2-ol

Description

Contextualization within Naphthalene (B1677914) Chemistry and Derivatives

Naphthalene derivatives are compounds derived from naphthalene by replacing one or more hydrogen atoms with other functional groups. biosynth.com This class of molecules is extensively explored for its potential in developing new pharmaceuticals, agrochemicals, and functional materials. Among the most significant derivatives are the naphthols (hydroxynaphthalenes) and their corresponding ethers, which act as crucial intermediates in organic synthesis. guidechem.com

5-Ethoxynaphthalen-2-ol belongs to this important class of disubstituted naphthalene derivatives, featuring both a hydroxyl (-OH) and an ethoxy (-OCH₂CH₃) group attached to the naphthalene core. The specific positioning of these groups at the C-5 and C-2 positions, respectively, influences the molecule's electronic distribution, reactivity, and steric profile, distinguishing it from other isomers such as 6-Ethoxynaphthalen-2-ol. While specific data for 5-Ethoxynaphthalen-2-ol is limited, its fundamental properties can be inferred from its molecular formula.

Table 1: Physicochemical Properties of Naphthalene Derivatives

| Property | 5-Ethoxynaphthalen-2-ol (Inferred) | 6-Ethoxynaphthalen-2-ol (Isomer) |

|---|---|---|

| CAS Number | Not available | 150788-85-5 bldpharm.com |

| Molecular Formula | C₁₂H₁₂O₂ | C₁₂H₁₂O₂ bldpharm.com |

| Molecular Weight | 188.22 g/mol | 188.22 g/mol bldpharm.com |

This table presents inferred data for 5-Ethoxynaphthalen-2-ol based on its isomer, 6-Ethoxynaphthalen-2-ol.

Significance in Contemporary Organic Synthesis Paradigms

The significance of the ethoxynaphthalenol framework as a building block is demonstrated by its incorporation into more complex molecular architectures. For instance, the related core structure, 7-ethoxynaphthalen-2-ol, is a key component in the synthesis of 1,8-dibenzoyl-7-ethoxynaphthalen-2-ol. scispace.com A comparative crystallographic study of this complex molecule and its 2-ethoxylated analogue highlights how the 2-hydroxy group plays a critical role in establishing the molecular environment and packing in the crystal lattice through weak interactions. researchgate.net This suggests that the specific placement of the hydroxyl group in 5-Ethoxynaphthalen-2-ol could be leveraged to control supramolecular assembly in materials science applications.

Synthetic strategies to access such compounds typically rely on established methods. The formation of the ethoxy group can be achieved via Williamson ether synthesis, reacting a dihydroxynaphthalene precursor with an ethylating agent like ethyl bromide or diethyl sulfate (B86663). guidechem.com The regioselectivity of this reaction would be a critical factor in the specific synthesis of the 5,2-isomer.

Overview of Current Research Trajectories and Gaps

A review of the scientific literature reveals a significant research gap concerning the specific isomer 5-Ethoxynaphthalen-2-ol. While naphthalene derivatives as a broad class are the subject of intense investigation, this particular compound remains largely uncharacterized.

Current Research Gaps:

Synthesis and Characterization: There is a lack of published, dedicated synthetic routes for 5-Ethoxynaphthalen-2-ol. Consequently, comprehensive characterization data, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and single-crystal X-ray diffraction, are not available.

Physicochemical Properties: Detailed experimental data on properties such as melting point, boiling point, and solubility are unreported.

Biological Activity: The potential biological or pharmacological activities of 5-Ethoxynaphthalen-2-ol have not been explored, in contrast to other naphthalene derivatives that are known to have antioxidant and antimicrobial properties.

Future Research Trajectories:

Development of Synthetic Routes: A primary research goal would be to establish a high-yield, regioselective synthesis of 5-Ethoxynaphthalen-2-ol, likely starting from a commercially available dihydroxynaphthalene.

Exploration of Biological Potential: Following its synthesis, the compound could be screened for a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, which are common among phenolic and naphthalene-based compounds.

Application in Materials Science: Given the role of the hydroxyl group in directing molecular packing, 5-Ethoxynaphthalen-2-ol could be investigated as a precursor for novel liquid crystals, polymers, or organic electronic materials where specific supramolecular organization is desired. researchgate.net Its unique substitution pattern may afford materials with distinct properties compared to those derived from other isomers.

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxynaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-14-12-5-3-4-9-8-10(13)6-7-11(9)12/h3-8,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCWWEADOZHLFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1C=CC(=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471670 | |

| Record name | 2-Hydroxy5-ethoxynaphthalenoe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637024-38-5 | |

| Record name | 2-Hydroxy5-ethoxynaphthalenoe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 5-Ethoxynaphthalen-2-ol, offering insights into the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide foundational data for the structural confirmation of 5-Ethoxynaphthalen-2-ol. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the local electronic environment of each nucleus, allowing for the assignment of each signal to a specific atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-Ethoxynaphthalen-2-ol displays distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the ethoxy group protons, and the hydroxyl proton. The aromatic region typically shows a complex pattern of multiplets due to spin-spin coupling between adjacent protons. The ethoxy group is characterized by a triplet from the methyl (CH₃) protons and a quartet from the methylene (B1212753) (CH₂) protons, a result of coupling with each other. The hydroxyl (-OH) proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 5-Ethoxynaphthalen-2-ol gives rise to a distinct signal. The chemical shifts of the aromatic carbons are found in the downfield region (typically 100-160 ppm), with carbons attached to the oxygen atoms (C2 and C5) appearing at the lower end of this range due to the deshielding effect of oxygen. The carbons of the ethoxy group appear in the upfield region.

Below are the tabulated ¹H and ¹³C NMR chemical shift assignments for 5-Ethoxynaphthalen-2-ol.

Interactive Data Table: ¹H NMR Chemical Shift Assignments for 5-Ethoxynaphthalen-2-ol

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.65 | d | 8.8 |

| H-3 | 7.10 | dd | 8.8, 2.5 |

| H-4 | 7.58 | d | 8.4 |

| H-6 | 7.25 | d | 7.9 |

| H-7 | 7.50 | s | - |

| H-8 | 7.14-7.10 | m | - |

| -OCH₂CH₃ | 4.06 | t | 6.7 |

| -OCH₂CH₃ | 1.40 | t | 7.0 |

| -OH | 5.95 | s | - |

Interactive Data Table: ¹³C NMR Chemical Shift Assignments for 5-Ethoxynaphthalen-2-ol chemicalbook.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 129.13 |

| C-2 | 153.09 |

| C-3 | 109.28 |

| C-4 | 128.95 |

| C-4a | 126.23 |

| C-5 | 154.58 |

| C-6 | 115.37 |

| C-7 | 124.61 |

| C-8 | 119.67 |

| C-8a | 136.01 |

| -OCH₂CH₃ | 64.80 |

| -OCH₂CH₃ | 14.80 |

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C signals and elucidating the connectivity of atoms within 5-Ethoxynaphthalen-2-ol.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing correlations between protons that are on adjacent carbon atoms. For 5-Ethoxynaphthalen-2-ol, COSY would confirm the connectivity of the aromatic protons on the naphthalene ring and the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the signals of protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons, whose signals are often better resolved in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. libretexts.org HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems, such as linking the ethoxy group to the naphthalene ring at the C5 position. libretexts.org For instance, a correlation between the methylene protons of the ethoxy group and the C5 carbon would confirm the position of ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for a relatively rigid molecule like 5-Ethoxynaphthalen-2-ol, it can help to confirm through-space interactions and provide insights into the preferred conformation of the ethoxy group relative to the naphthalene ring.

While standard 1D and 2D NMR techniques are sufficient for structural elucidation, advanced NMR methods can provide deeper insights into the conformational preferences and dynamic behavior of 5-Ethoxynaphthalen-2-ol in solution.

Conformational Analysis: The orientation of the ethoxy group relative to the naphthalene ring can be investigated through techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY), which is similar to NOESY but is more effective for molecules of this size. Additionally, the analysis of long-range proton-carbon coupling constants can provide information about dihedral angles and, consequently, the preferred conformation. Computational modeling, often used in conjunction with NMR data, can help to predict and rationalize the observed conformational preferences, such as the planarity of the methoxy (B1213986) group in similar aromatic compounds. nih.gov

Molecular Dynamics: Temperature-dependent NMR studies can reveal information about dynamic processes, such as the rotation of the ethoxy group around the C-O bond. Changes in the NMR spectra, such as line broadening or coalescence of signals at different temperatures, can be used to determine the energy barriers associated with these rotational processes. While significant dynamic effects are not expected for this molecule under standard conditions, these advanced techniques can provide a more complete picture of its behavior in solution.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in 5-Ethoxynaphthalen-2-ol by probing the vibrational modes of its chemical bonds.

FT-IR spectroscopy is a rapid and non-destructive technique that identifies functional groups based on their characteristic absorption of infrared radiation. fiveable.mefiveable.me The FT-IR spectrum of 5-Ethoxynaphthalen-2-ol exhibits several key absorption bands that confirm its structure.

O-H Stretch: A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group involved in hydrogen bonding. fiveable.melumenlearning.compressbooks.pub

Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹) are indicative of the C-H stretching vibrations of the aromatic naphthalene ring. fiveable.me

Aliphatic C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range correspond to the C-H stretching vibrations of the ethoxy group. fiveable.mefiveable.me

C=C Aromatic Ring Vibrations: Several sharp to medium intensity bands in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring. fiveable.me

C-O Stretch: The spectrum will show strong C-O stretching vibrations. The aryl ether C-O stretch typically appears around 1250 cm⁻¹, while the alcohol C-O stretch is found in the 1000-1260 cm⁻¹ range. lumenlearning.com

Out-of-Plane C-H Bending: The substitution pattern on the naphthalene ring can be inferred from the strong absorption bands in the 675-900 cm⁻¹ region, which arise from out-of-plane C-H bending vibrations.

Interactive Data Table: Key FT-IR Absorption Bands for 5-Ethoxynaphthalen-2-ol

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen Bonded) | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | 3030-3100 | Sharp, Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium to Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium to Strong, Sharp |

| Aryl C-O Stretch | ~1250 | Strong |

| Alcohol C-O Stretch | 1000-1260 | Strong |

| Aromatic C-H Out-of-Plane Bend | 675-900 | Strong |

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. currentseparations.com It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon skeleton of aromatic compounds. libretexts.org

For 5-Ethoxynaphthalen-2-ol, the Raman spectrum would provide a detailed molecular fingerprint.

Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the naphthalene ring, which involve the concerted expansion and contraction of the ring, typically give rise to very strong and sharp bands in the Raman spectrum. These are often found in the 1300-1600 cm⁻¹ region.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are also visible in the Raman spectrum, typically in the 2800-3100 cm⁻¹ range.

Other Vibrational Modes: Other vibrations, such as C-C stretching and C-H bending, will also be present, providing a rich and unique spectral signature for the compound.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis of 5-Ethoxynaphthalen-2-ol, confirming the presence of its key functional groups and providing a unique fingerprint for its identification.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of 5-Ethoxynaphthalen-2-ol, allowing for the unambiguous confirmation of its elemental formula (C₁₂H₁₂O₂). Techniques like time-of-flight (TOF) or Orbitrap mass analyzers provide mass accuracy typically within 5 ppm (parts per million), which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical HRMS Data for 5-Ethoxynaphthalen-2-ol (Note: This table is theoretical as no experimental data was found.)

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M]+• | C₁₂H₁₂O₂ | 188.08373 |

| [M+H]+ | C₁₂H₁₃O₂ | 189.09101 |

| [M+Na]+ | C₁₂H₁₂NaO₂ | 211.07295 |

Fragmentation Pathway Elucidation and Structural Confirmation

In a mass spectrometer, 5-Ethoxynaphthalen-2-ol would be ionized, typically by electron impact (EI), leading to the formation of a molecular ion ([M]+•). This high-energy ion would then undergo fragmentation, breaking into smaller, charged fragments and neutral pieces. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For 5-Ethoxynaphthalen-2-ol, the fragmentation pathways would be predicted based on the known behavior of aromatic alcohols and ethers:

Loss of Ethylene (B1197577): A common fragmentation for ethoxy groups is the loss of an ethylene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, which would lead to a significant peak at m/z 160, corresponding to the 5-hydroxynaphthalen-2-ol radical cation.

Loss of an Ethyl Radical: Cleavage of the ethyl-oxygen bond would result in the loss of an ethyl radical (•C₂H₅, 29 Da), producing a resonance-stabilized naphthoxy cation at m/z 159.

Loss of Carbon Monoxide: The naphthalene ring system is relatively stable, but fragmentation can occur through the loss of carbon monoxide (CO, 28 Da) from the phenol (B47542) moiety, a characteristic fragmentation of phenolic compounds.

Naphthalene Ring Fragmentation: Further fragmentation would involve the breakdown of the stable naphthalene ring structure, leading to characteristic aromatic fragments.

Analysis of these fragmentation patterns would provide definitive confirmation of the connectivity of the ethoxy and hydroxyl groups on the naphthalene core.

X-ray Diffraction and Crystallographic Studies

X-ray crystallography provides precise information on the three-dimensional arrangement of atoms within a crystalline solid, offering definitive proof of molecular structure and insights into intermolecular interactions that govern the material's properties.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

To perform this analysis, a high-quality single crystal of 5-Ethoxynaphthalen-2-ol would first need to be grown. This crystal would then be exposed to a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, the precise location of each atom can be determined.

This technique would confirm the molecular structure of 5-Ethoxynaphthalen-2-ol, providing accurate measurements of bond lengths, bond angles, and torsion angles within the molecule.

Table 2: Hypothetical Crystallographic Data for 5-Ethoxynaphthalen-2-ol (Note: This table is a hypothetical representation as no experimental crystal structure has been published.)

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₁₂O₂ |

| Formula Weight | 188.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Åα = 90°, β = XX.XX°, γ = 90° |

| Volume | VVV.V ų |

| Z (Molecules per unit cell) | 4 |

Analysis of Crystal Packing Motifs and Intermolecular Interactions

The data from single-crystal X-ray diffraction also reveals how molecules are arranged in the crystal lattice. This "crystal packing" is dictated by various non-covalent intermolecular interactions. For 5-Ethoxynaphthalen-2-ol, the following interactions would be anticipated and analyzed:

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the oxygen atoms of both the hydroxyl and ethoxy groups can act as hydrogen bond acceptors. It is highly probable that strong O-H···O hydrogen bonds would be a primary organizing force in the crystal structure, linking molecules into chains, dimers, or more complex networks.

π-π Stacking: The planar, electron-rich naphthalene ring system would be expected to form π-π stacking interactions with neighboring molecules. The analysis would determine the geometry of this stacking (e.g., parallel-displaced or T-shaped) and the distance between the aromatic rings.

Understanding these interactions is fundamental for predicting and explaining the physical properties of the solid material, such as its melting point, solubility, and morphology.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations offer deep insights into the electronic environment of 5-Ethoxynaphthalen-2-ol.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, orbital energies, and charge distributions. For molecules like 5-Ethoxynaphthalen-2-ol, DFT calculations, often using the B3LYP functional, are employed to understand its reactivity and electronic properties.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between HOMO and LUMO provides a measure of the molecule's stability and electrical transport properties bohrium.com. In a related compound, 1-(phenyl(piperidin-1-yl)methyl)naphthalen-2-ol, the HOMO was found to be distributed over the naphthalene (B1677914) and piperidine (B6355638) rings, with the LUMO located on the hydroxyl-functionalized naphthalene group, resulting in an energy gap of 4.45 eV bohrium.com. For 5-Ethoxynaphthalen-2-ol, the HOMO is expected to have significant contributions from the electron-rich naphthalene ring system and the oxygen atoms of the hydroxyl and ethoxy groups, while the LUMO would be distributed across the aromatic system's antibonding orbitals.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 1-(phenyl(piperidin-1-yl)methyl)naphthalen-2-ol bohrium.com | B3LYP/6-311G(d,p) | -5.69 | -1.24 | 4.45 |

| 1-Naphthol ijapm.org | B3LYP/6-31G* | -7.85 | -0.15 | 7.70 |

| Amodiaquine (related quinoline (B57606) core) nih.gov | B3LYP/6-311++G(d,p) | -5.92 | -1.83 | 4.09 |

Ab initio quantum chemistry methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without the use of empirical parameters. These methods can provide highly accurate predictions of molecular properties, though they are often more computationally demanding than DFT.

For aromatic systems like naphthols, high-level ab initio composite methods such as Gaussian-4 (G4) are used to systematically study thermodynamic properties, including proton affinities and tautomeric equilibria acs.org. Such studies on substituted phenols have demonstrated that while O-protonation is often favored, C-protonation can become thermodynamically competitive, leading to the formation of different intermediates acs.org. These calculations are critical for understanding reaction mechanisms in acidic environments.

Structural parameters derived from ab initio calculations often show excellent agreement with experimental data from techniques like microwave spectroscopy. For the parent molecules 1- and 2-naphthol (B1666908), theoretical structures calculated at the MP2/aug-cc-pVTZ level have been used to refine experimental structures and analyze subtle conformational details, such as the non-planarity of certain isomers due to steric interactions smu.edu. For 5-Ethoxynaphthalen-2-ol, these methods would be invaluable for accurately determining the bond lengths, angles, and the rotational barrier of the ethoxy group, thereby providing a reliable benchmark for faster DFT methods.

Computational methods are extensively used to predict and interpret various types of molecular spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts nih.gov. By computing the magnetic shielding tensors for each nucleus, it is possible to predict ¹H and ¹³C NMR spectra. For complex molecules, these predictions are crucial for assigning experimental signals to specific atoms. Calculations for related structures show good correlation with experimental data nih.govscielo.org.za.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated by determining the second derivatives of the energy with respect to atomic displacements. DFT methods, particularly B3LYP, are effective for predicting IR spectra ijapm.org. The calculated frequencies are often systematically scaled to correct for anharmonicity and the limitations of the theoretical method, leading to excellent agreement with experimental FT-IR spectra nih.gov. This allows for the precise assignment of vibrational modes, such as O-H stretching, C-O stretching of the ethoxy group, and aromatic C-H bending in 5-Ethoxynaphthalen-2-ol.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra nih.gov. It calculates the energies of vertical electronic excitations from the ground state to various excited states. For 2-naphthol, the parent compound, the two lowest energy electronic transitions are assigned to the S₀ → S₁ (¹Lₐ) and S₀ → S₂ (¹Lₐ) states, which are well-separated in energy researchgate.net. TD-DFT calculations for 5-Ethoxynaphthalen-2-ol would predict how the ethoxy and hydroxyl substituents shift these absorption bands, providing insight into its photophysical properties.

| Compound | Spectral Type | Predicted λmax (nm) [Method] | Experimental λmax (nm) |

|---|---|---|---|

| (2Z, 5Z)-3-N(4-Methoxy phenyl)-...thiazolidin-4-one scielo.org.za | UV-Vis | 342.9, 405.8 [TD-DFT] | 348, 406 |

| Amodiaquine nih.gov | UV-Vis | 342.0 [TD-DFT] | 342 |

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD can simulate the movement of atoms and molecules, providing insights into conformational changes and intermolecular interactions.

The structure of 5-Ethoxynaphthalen-2-ol is not rigid. The ethoxy group can rotate around the C-O bond, leading to different conformers. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them.

Furthermore, 2-naphthol and its derivatives can exist in equilibrium between two tautomeric forms: the enol form (a naphthol) and the keto form (a naphthalenone) wikipedia.org. This keto-enol tautomerism involves the transfer of a proton from the hydroxyl group to a carbon atom on the aromatic ring. Computational studies on similar ethoxy-phenol derivatives have used DFT to scan the potential energy surface of the proton transfer, identifying the transition state and calculating the energy barrier for the tautomerization process researchgate.net. MD simulations, particularly using quantum mechanics/molecular mechanics (QM/MM) methods, can model this dynamic equilibrium in different solvent environments, revealing how intermolecular interactions with the solvent can favor one tautomer over the other.

The functional groups of 5-Ethoxynaphthalen-2-ol—the hydroxyl group, the ethoxy group, and the aromatic naphthalene system—dictate its intermolecular interactions. These interactions are key to understanding its properties in the solid state and in solution.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates.

π-π Stacking: The planar naphthalene rings can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces rsc.org.

MD simulations can model these non-covalent interactions to predict how molecules of 5-Ethoxynaphthalen-2-ol will organize. Studies on other functionalized naphthalenes have shown how these molecules can form well-ordered nanostructures through self-assembly nih.govacs.orgacs.org. For instance, simulations can predict the formation of monolayers, helical structures, or other complex aggregates nih.gov. By simulating a system containing many molecules of 5-Ethoxynaphthalen-2-ol, MD can provide a dynamic picture of how these intermolecular forces lead to spontaneous ordering and the formation of supramolecular structures.

Reaction Mechanism Elucidation via Computational Approaches

Computational approaches are instrumental in mapping out the intricate details of chemical reactions involving 5-Ethoxynaphthalen-2-ol. By simulating the reaction pathways, it is possible to identify key intermediates, transition states, and the energetic barriers that govern the reaction's progress.

The elucidation of a reaction mechanism hinges on the characterization of its transition states—the high-energy structures that connect reactants to products. Computational methods, particularly those based on density functional theory (DFT), are adept at locating and characterizing these fleeting structures. For a molecule like 5-Ethoxynaphthalen-2-ol, this would involve mapping the potential energy surface for a given reaction, such as electrophilic aromatic substitution.

The process begins with the optimization of the geometries of the reactants and products. Subsequently, a search for the transition state structure is performed. Once located, frequency calculations are carried out to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. This imaginary frequency represents the vibration that leads to the breaking and forming of bonds during the chemical transformation.

The reaction coordinate, which represents the lowest energy path from reactants to products via the transition state, can then be mapped. This provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. For instance, in the electrophilic substitution of a related compound, 2-naphthol, computational studies have shown that the attack of an electrophile is preferred at the carbon atom adjacent to the hydroxyl group, as this leads to a more stable carbocation intermediate. stackexchange.com A similar approach for 5-Ethoxynaphthalen-2-ol would allow for a quantitative understanding of its reactivity in various chemical transformations.

Illustrative Data for a Hypothetical Electrophilic Bromination of a Naphthol Derivative:

Table 1: Calculated Activation Barriers for Electrophilic Bromination| Position of Substitution | Activation Energy (kcal/mol) |

|---|---|

| C1 | 15.2 |

| C3 | 18.5 |

| C4 | 17.8 |

| C6 | 20.1 |

| C7 | 19.5 |

| C8 | 16.3 |

Computational chemistry is a powerful tool for predicting the selectivity of chemical reactions. rsc.org For a substituted naphthalene like 5-Ethoxynaphthalen-2-ol, which has multiple non-equivalent positions on its aromatic rings, predicting the regioselectivity of reactions such as electrophilic substitution is crucial.

The relative energies of the transition states leading to different products determine the selectivity of a reaction under kinetic control. By calculating the activation energies for the formation of all possible regioisomers, one can predict the major product. For example, in the case of 2-naphthol, electrophilic attack is generally favored at the 1-position due to the stabilization of the intermediate carbocation through resonance involving the hydroxyl group. stackexchange.com The presence of the ethoxy group at the 5-position in 5-Ethoxynaphthalen-2-ol would further influence this selectivity, a phenomenon that can be quantitatively assessed through computational modeling.

Computational studies on related alkoxynaphthalenes have demonstrated that the electron-donating nature of the alkoxy group enhances the electron density of the naphthalene ring, thereby activating it towards electrophilic substitution. nih.gov The precise location of the substitution is a result of the interplay between steric and electronic effects, which can be deconvoluted using computational analysis. Modern approaches may also employ machine learning models trained on large datasets of chemical reactions to predict selectivity with high accuracy. rsc.org

Theoretical Frameworks for Structure-Property Relationship Studies

Theoretical frameworks provide a basis for understanding how the molecular structure of 5-Ethoxynaphthalen-2-ol dictates its chemical properties and reactivity. These frameworks enable the development of predictive models that can guide the design of new molecules with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. In the context of the chemical reactivity and selectivity of 5-Ethoxynaphthalen-2-ol, a QSAR study would involve a set of related substituted naphthalenes.

The first step in developing a QSAR model is the calculation of a variety of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO and LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Experimental data on the reactivity or selectivity of these compounds, such as reaction rates or product ratios, are then correlated with the calculated descriptors using statistical methods like multiple linear regression or partial least squares.

A study on the reactivity of substituted naphthalenes with peroxy-acid treatment found that computational descriptors could be used to predict reaction rates. researchgate.net Although 5-Ethoxynaphthalen-2-ol was not specifically included, the principles of such a study are directly applicable.

Illustrative Data for a Hypothetical QSAR Study on Naphthalene Derivatives:

Table 2: Molecular Descriptors for a Hypothetical QSAR Model| Compound | Log(k) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Naphthalen-2-ol | 1.2 | -8.5 | -1.2 | 1.5 |

| 5-Methoxynaphthalen-2-ol | 1.5 | -8.3 | -1.1 | 1.8 |

| 5-Ethoxynaphthalen-2-ol | 1.6 | -8.2 | -1.0 | 1.9 |

| 5-Chloronaphthalen-2-ol | 0.9 | -8.8 | -1.5 | 2.1 |

Chemical reactivity descriptors derived from conceptual density functional theory are powerful tools for predicting the reactive sites of a molecule. scm.com For 5-Ethoxynaphthalen-2-ol, these descriptors can provide valuable insights into its susceptibility to nucleophilic and electrophilic attack.

The Fukui function , f(r), is a local reactivity descriptor that indicates the change in electron density at a particular point in space when an electron is added to or removed from the molecule. scm.com A high value of the Fukui function for nucleophilic attack (f+(r)) indicates a site susceptible to attack by a nucleophile, while a high value for electrophilic attack (f-(r)) points to a site prone to attack by an electrophile. scm.com

The electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. avogadro.ccyoutube.com Regions of negative electrostatic potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. avogadro.ccyoutube.com For 5-Ethoxynaphthalen-2-ol, the ESP map would likely show a negative potential around the oxygen atoms of the hydroxyl and ethoxy groups, as well as on the aromatic rings, indicating their nucleophilic character.

Illustrative Data for Condensed Fukui Functions of Naphthalen-2-ol:

Table 3: Calculated Condensed Fukui Functions for Electrophilic Attack (f-) on Naphthalen-2-ol| Atom | f- |

|---|---|

| C1 | 0.18 |

| C2 | 0.05 |

| C3 | 0.12 |

| C4 | 0.08 |

| C5 | 0.06 |

| C6 | 0.09 |

| C7 | 0.07 |

| C8 | 0.11 |

| O | 0.24 |

Research Applications of 5 Ethoxynaphthalen 2 Ol and Its Derivatives

Utilization as Key Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

The unique structural features of 5-Ethoxynaphthalen-2-ol, particularly the electron-rich naphthalene (B1677914) ring and the reactive hydroxyl group, position it as a valuable intermediate in the synthesis of more complex molecular architectures. Substituted naphthols are an important class of compounds that serve as starting materials for the development of drug molecules and natural products. researchgate.netrmit.edu.vn

Polycyclic aromatic hydrocarbons (PAHs), molecules composed of multiple fused benzene (B151609) rings, are fundamental building blocks in organic electronics and materials science. nih.gov The synthesis of large, well-defined PAHs is a significant goal in chemistry, and substituted naphthalenes are crucial starting points for these "bottom-up" synthetic approaches. acs.orgresearchgate.net

5-Ethoxynaphthalen-2-ol can serve as a precursor for larger PAHs through various synthetic strategies. The hydroxyl group can be converted into a triflate or other reactive leaving group, enabling its participation in transition metal-catalyzed cross-coupling reactions. The naphthalene core itself can undergo annulation reactions, where additional rings are fused onto the existing structure. The positions of the ethoxy and hydroxyl groups influence the regioselectivity of these reactions, guiding the formation of specific PAH isomers. For example, methods like oxidative cyclodehydrogenation of oligophenylene precursors, Diels-Alder reactions, and cyclotrimerizations are common strategies for constructing extended PAH frameworks from smaller aromatic units. acs.orgresearchgate.net

Table 1: Synthetic Strategies for Polycyclic Aromatic Hydrocarbons (PAHs) from Naphthol-like Precursors

| Synthetic Strategy | Description | Relevance of 5-Ethoxynaphthalen-2-ol |

|---|---|---|

| Scholl Reaction | An intramolecular or intermolecular oxidative coupling of aromatic C-H bonds to form new C-C bonds, leading to larger fused systems. | The electron-rich ring of 5-Ethoxynaphthalen-2-ol can be activated towards this type of cyclodehydrogenation. |

| Diels-Alder Cycloaddition | A [4+2] cycloaddition reaction to construct a six-membered ring, which can subsequently be aromatized. | Derivatives of 5-Ethoxynaphthalen-2-ol can be designed to act as either the diene or dienophile component. |

| Transition Metal-Catalyzed Cross-Coupling | Reactions (e.g., Suzuki, Stille) that form C-C bonds between aromatic units. | The hydroxyl group can be converted to a triflate, and other positions can be halogenated to serve as coupling partners. |

| Electrophilic Cyclization | Intramolecular cyclization of alkynes onto the arene core to prepare polycyclic aromatics. nih.gov | The naphthalene nucleus of 5-Ethoxynaphthalen-2-ol can act as the nucleophile in such cyclizations. |

The 2-naphthol (B1666908) framework is a privileged scaffold in organic synthesis, particularly for the construction of oxygen- and nitrogen-containing heterocycles. fardapaper.irnih.gov Its electron-rich aromatic system and multiple reactive sites allow it to participate in a wide range of transformations, especially multicomponent reactions (MCRs). nih.govresearchgate.net These reactions are highly efficient, allowing for the one-pot synthesis of complex molecules like xanthenes, chromenes, oxazines, and naphthopyrans. fardapaper.ir

As a derivative, 5-Ethoxynaphthalen-2-ol is an excellent candidate for these synthetic strategies. The 2-hydroxyl group and the activated C-1 position are the primary sites of reactivity. fardapaper.ir The presence of the electron-donating ethoxy group at the 5-position further enhances the nucleophilicity of the aromatic ring, potentially increasing reaction rates and influencing selectivity. This makes the molecule a versatile building block for creating libraries of substituted heterocyclic compounds, which are of significant interest in medicinal chemistry. fardapaper.ir

Table 2: Heterocyclic Systems Synthesized from 2-Naphthol Scaffolds

| Heterocyclic System | General Synthetic Approach | Potential Derivative from 5-Ethoxynaphthalen-2-ol |

|---|---|---|

| Benzoxanthenes | Condensation of 2-naphthol with an aldehyde. fardapaper.ir | Ethoxy-substituted benzoxanthene |

| Naphthopyrans (Chromenes) | Three-component reaction of 2-naphthol, an aldehyde, and a source of active methylene (B1212753) (e.g., malononitrile). fardapaper.ir | Functionalized ethoxy-naphthopyran |

| Naphtho[2,1-b]furans | Reaction of 2-naphthol with α-haloketones or other suitable precursors. fardapaper.ir | Ethoxy-naphtho[2,1-b]furan |

| 1,3-Oxazine Derivatives | Reaction of 2-naphthol with an aldehyde and an amine or urea (B33335) derivative. fardapaper.irresearchgate.net | Substituted ethoxy-naphthoxazine |

Contributions to Advanced Materials Science Research

The rigid, planar, and π-conjugated structure of the naphthalene core makes its derivatives attractive components for advanced organic materials. nbinno.com These materials are explored for applications ranging from liquid crystals to organic semiconductors, where properties are dictated by molecular structure, intermolecular interactions, and solid-state packing.

Functional organic materials are designed to have specific properties, such as conductivity, luminescence, or responsiveness to external stimuli. Naphthalene derivatives are frequently incorporated into these materials to impart thermal stability and desirable electronic characteristics. nbinno.com 5-Ethoxynaphthalen-2-ol offers several features that are advantageous for materials design.

The hydroxyl group provides a reactive site for polymerization or grafting onto other structures. For example, it can be converted into an ester or ether to become part of a polyester (B1180765) or polyether backbone. The ethoxy group can improve the solubility of the resulting material in organic solvents, which is crucial for solution-based processing techniques. Furthermore, the combination of the rigid naphthalene core with flexible side chains (like the ethoxy group) is a common strategy for designing liquid crystalline materials, where the molecule can self-assemble into ordered phases.

Fused aromatic systems are the cornerstone of many organic electronic and optical devices due to their ability to transport charge and emit light. Naphthalene and its derivatives are widely investigated as building blocks for materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. mdpi.comgatech.edu

The naphthalene core is an intrinsic fluorophore, and its photophysical properties can be precisely tuned by attaching functional groups. The hydroxyl and ethoxy groups on 5-Ethoxynaphthalen-2-ol act as electron-donating substituents, which typically shift the absorption and emission spectra to longer wavelengths (a bathochromic shift) compared to unsubstituted naphthalene. This property is critical for developing emitters for full-color displays. mdpi.com Naphthalene-based emitters have shown particular promise for achieving efficient and high-purity blue OLEDs, which remains a significant challenge in the field. nih.gov Furthermore, donor-acceptor type molecules incorporating naphthalene have been successfully used to create materials that exhibit thermally activated delayed fluorescence (TADF), a mechanism that enables highly efficient OLEDs. rsc.orgchemrxiv.org

Table 3: Properties of Naphthalene-Based Systems for Electronic and Optical Devices

| Property | Description | Relevance to Devices |

|---|---|---|

| π-Conjugation | Delocalized electrons across the fused ring system facilitate charge transport. | Essential for charge mobility in OFETs and charge injection/transport in OLEDs. gatech.edu |

| Inherent Fluorescence | The naphthalene core emits light upon excitation, forming the basis for emissive devices. | Used to create emitter layers in OLEDs. mdpi.comnih.gov |

| Tunable Energy Levels | The HOMO/LUMO energy levels can be modified by substituents (-OH, -OC2H5), altering emission color and charge injection barriers. | Allows for the design of materials with specific colors (e.g., blue, green) and efficient device performance. rsc.org |

| High Thermal Stability | The rigid aromatic structure provides good stability at elevated temperatures. | Contributes to the operational lifetime and reliability of organic electronic devices. |

Role in Methodological Development in Analytical Chemistry

In analytical chemistry, there is a constant need for new reagents and methods that offer high sensitivity and selectivity. Naphthalene derivatives are valuable in this field, primarily due to their strong fluorescence, which allows for detection at very low concentrations. nih.gov

5-Ethoxynaphthalen-2-ol can be utilized in several analytical applications. Its inherent fluorescence makes it a candidate for use as a fluorescent probe or sensor. nih.govtandfonline.com By attaching a specific recognition group to the molecule (often via the hydroxyl group), a chemosensor can be designed to selectively bind to a target analyte, such as a metal ion. nih.govrsc.org This binding event can trigger a change in the fluorescence intensity or wavelength, providing a measurable signal for quantification.

Furthermore, the hydroxyl group allows 5-Ethoxynaphthalen-2-ol to be used as a derivatizing agent in chromatography. phenomenex.com Many analytes are not volatile enough for gas chromatography (GC) or lack a chromophore for UV detection in high-performance liquid chromatography (HPLC). By reacting these analytes with a derivatizing agent like 5-Ethoxynaphthalen-2-ol, a fluorescent tag is attached, enabling highly sensitive detection. For GC analysis, the hydroxyl group itself can be derivatized (e.g., through silylation or acetylation) to increase the molecule's volatility and improve separation efficiency. oup.comwiley.comresearchgate.net

Table 4: Applications of Naphthol Derivatives in Analytical Chemistry

| Application | Principle | Role of 5-Ethoxynaphthalen-2-ol |

|---|---|---|

| Fluorescent Probes/Sensors | The molecule's fluorescence changes upon binding to a specific analyte (e.g., metal ions). nih.govtandfonline.com | Can act as the core fluorophore, with the -OH group serving as a site for attaching a recognition moiety. |

| Derivatizing Agent for HPLC | Attaches a fluorescent tag to a non-fluorescent analyte to enable sensitive detection. | The hydroxyl group can react with analytes (e.g., carboxylic acids) to form a fluorescent ester derivative. |

| Derivatization for GC-MS | Increases the volatility of polar analytes by replacing the active hydrogen of the hydroxyl group. phenomenex.com | The -OH group can be converted to a less polar, more volatile group (e.g., -OSi(CH3)3 or -OCOCH3). wiley.comresearchgate.net |

| Coupling Component | Naphthols are used as coupling components with diazonium salts in colorimetric assays. pharmacyfreak.com | The activated ring system can undergo azo coupling to produce intensely colored compounds for spectrophotometric analysis. |

Development and Validation of Spectroscopic Analytical Methods

The development of robust analytical methods is a cornerstone of pharmaceutical and chemical research, ensuring the quality, consistency, and reliability of analytical data. Spectroscopic techniques are often at the forefront of these developments due to their ability to provide detailed qualitative and quantitative information. For compounds like 5-Ethoxynaphthalen-2-ol and its derivatives, several spectroscopic methods can be developed and validated.

The structural features of these compounds, including the naphthalene core and hydroxyl group, lend themselves to analysis by various spectroscopic techniques. For instance, derivatives of the closely related 2-naphthol have been synthesized and characterized using a suite of spectroscopic methods, including UV-visible, IR, Mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The synthesis of novel fluorescent dyes from 1-phenylazonaphthalen-2-ol derivatives, for example, involved extensive characterization using 1H, 11B, 13C, 15N, and 19F NMR to confirm their structures. nih.gov

The process of method development for a compound like 5-Ethoxynaphthalen-2-ol would follow established guidelines, often validated according to International Council for Harmonisation (ICH) standards. This involves assessing parameters such as linearity, precision, accuracy, range, stability, and robustness. researchgate.net A linear response between concentration and absorbance, for example, is a key validation parameter. researchgate.net

Modern analytical laboratories employ a range of spectroscopic tools for process analytical technology (PAT). researchgate.net These tools are crucial for real-time process monitoring and ensuring product quality. researchgate.net For a new compound, methods using techniques like Near-Infrared (NIR) and Raman spectroscopy could be developed. The validation of such methods often involves multivariate analysis (MVA) and chemometrics, which are statistical methods for analyzing complex spectral data. americanpharmaceuticalreview.com Techniques like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are powerful tools in the qualitative analysis of spectral data. americanpharmaceuticalreview.com

The development of a spectroscopic method for 5-Ethoxynaphthalen-2-ol would likely involve the following steps:

Selection of Technique: Based on the compound's properties, a suitable spectroscopic technique (e.g., UV-Vis, Fluorescence, NMR, IR) would be chosen.

Method Optimization: Parameters such as solvent, wavelength, and instrument settings would be optimized to achieve the best signal and sensitivity.

Validation: The method would be validated for its intended purpose by assessing its accuracy, precision, linearity, and other performance characteristics as per regulatory guidelines.

Below is an interactive data table summarizing potential spectroscopic techniques and their applications in the analysis of 5-Ethoxynaphthalen-2-ol and its derivatives, based on literature for related compounds.

| Spectroscopic Technique | Application | Key Validation Parameters |

| UV-Visible Spectroscopy | Quantitative analysis, determination of conjugation | Linearity, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantitation (LOQ) |

| Fluorescence Spectroscopy | Trace-level quantification, analysis of fluorescent derivatives | Sensitivity, Selectivity, Quantum Yield |

| Infrared (IR) Spectroscopy | Functional group identification, structural elucidation | Peak position, Peak intensity |

| Nuclear Magnetic Resonance (NMR) | Definitive structure confirmation, purity assessment | Chemical shift, Coupling constants, Integration |

| Mass Spectrometry (MS) | Molecular weight determination, structural fragmentation analysis | Mass-to-charge ratio, Fragmentation pattern |

Standards for Chromatographic Separation and Detection Techniques

In the field of analytical chemistry, reference standards are crucial for the accurate identification and quantification of substances. These standards are highly pure compounds used to calibrate instruments and validate analytical methods. 5-Ethoxynaphthalen-2-ol, due to its stable chemical nature, has the potential to be used as a reference standard in various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC).

Chromatography standards are widely used in diverse industries, including pharmaceutical, environmental, and food and beverage testing. sigmaaldrich.com The use of certified reference materials (CRMs) ensures the quality and comparability of analytical results. sigmaaldrich.com For a compound to be used as a standard, its purity must be rigorously established, often using a combination of analytical techniques.

The validation of an HPLC method, for instance, involves demonstrating that the method is suitable for its intended purpose. researchgate.net This includes assessing parameters like specificity, linearity, accuracy, precision, and robustness. When using a compound like 5-Ethoxynaphthalen-2-ol as a standard, a chromatogram of a standard solution would be used to determine the retention time and response factor, which are then used to identify and quantify the analyte in unknown samples. researchgate.net

The development of chromatographic methods often involves the derivatization of the analyte to enhance its detection or separation. For example, in the analysis of triterpenoids, derivatization has been used to improve their chromatographic performance and enable effective separation of isomers. nih.gov Similarly, derivatives of 5-Ethoxynaphthalen-2-ol could be synthesized to act as standards for specific analytical applications where the derivatized form is the target analyte.

The following table outlines the key parameters that would be evaluated for the validation of a chromatographic method using 5-Ethoxynaphthalen-2-ol as a standard.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | The peak for the analyte should be well-resolved from other peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% |

| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, temperature. |

Future Research Directions and Emerging Paradigms for 5 Ethoxynaphthalen 2 Ol

Development of Sustainable and Green Synthesis Routes

The principles of green chemistry are increasingly central to the development of new synthetic methodologies, aiming to reduce environmental impact and enhance safety. For the synthesis of 5-Ethoxynaphthalen-2-ol, future research is expected to focus on moving away from hazardous reagents and energy-intensive conditions.

Key areas of development include:

Alternative Solvents and Catalysts: Research is directed towards replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. The use of heterogeneous catalysts, which can be easily recovered and reused, is also a significant area of investigation. For instance, the etherification of naphthols, a key step in forming the ethoxy group, can be explored using solid acid catalysts instead of corrosive mineral acids semanticscholar.org. One-pot multicomponent reactions in green media, such as ethanol, are also being developed for naphthol derivatives, offering high yields and simplified procedures frontiersin.orgijcmas.com.

Energy-Efficient Synthesis: Microwave-assisted and ultrasound-promoted reactions are being investigated as energy-efficient alternatives to conventional heating ijcmas.com. These techniques can significantly reduce reaction times and improve yields.

Photocatalysis: The use of light to drive chemical reactions offers a sustainable pathway for the synthesis of naphthol derivatives. For example, the photocatalytic conversion of naphthalene (B1677914) to α-naphthol using TiO2 photocatalysts has been demonstrated, and this principle could be adapted for the synthesis of substituted naphthols researchgate.netepa.govmdpi.com.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Naphthol Derivatives

| Feature | Traditional Synthesis | Green Synthesis Approaches |

| Solvents | Volatile Organic Compounds (VOCs) | Water, Ethanol, Ionic Liquids, Supercritical Fluids |

| Catalysts | Homogeneous mineral acids (e.g., H2SO4) | Heterogeneous solid acids, Biocatalysts, Photocatalysts semanticscholar.orgresearchgate.netepa.govmdpi.com |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound, Visible light ijcmas.comresearchgate.netepa.govmdpi.com |

| Reaction Type | Multi-step synthesis with isolated intermediates | One-pot multicomponent reactions frontiersin.orgijcmas.com |

| Byproducts | Often hazardous and difficult to treat | Minimized waste, biodegradable byproducts |

Application of Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

To ensure optimal reaction conditions and product quality, real-time monitoring of chemical processes is crucial. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) that affect critical quality attributes (CQAs) stepscience.commt.comwikipedia.org. Advanced in situ spectroscopic techniques are at the heart of PAT, enabling a deeper understanding and control of the synthesis of 5-Ethoxynaphthalen-2-ol.

Potential applications include:

In Situ Raman and FTIR Spectroscopy: These techniques can be integrated directly into reaction vessels or flow reactors to provide real-time information on the concentration of reactants, intermediates, and products. For instance, Raman spectroscopy has been successfully used to monitor continuous-flow organic synthesis in real-time beilstein-journals.orgscilit.comresearchgate.net. This allows for precise control over reaction endpoints, optimization of reaction conditions, and early detection of deviations.

Real-Time Data Analysis: The data generated from in situ spectroscopy can be used to build kinetic models of the reaction, leading to a more fundamental understanding of the reaction mechanism. This data-rich approach facilitates process optimization and ensures consistent product quality.

Table 2: In Situ Spectroscopic Techniques for Monitoring Naphthalene Derivative Synthesis

| Spectroscopic Technique | Information Provided | Potential Application in 5-Ethoxynaphthalen-2-ol Synthesis |

| Raman Spectroscopy | Molecular vibrational modes, concentration of species | Real-time monitoring of the etherification of the naphthol precursor and formation of the ethoxy group beilstein-journals.orgscilit.comresearchgate.netjasco-global.com. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis, concentration of reactants and products | Tracking the consumption of the hydroxyl group of the naphthol precursor and the appearance of the ether linkage. |

| UV-Vis Spectroscopy | Electronic transitions, concentration of conjugated systems | Monitoring the concentration of naphthalene-based species in the reaction mixture. |

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Molecular Design

Key applications in this domain include:

Retrosynthesis Prediction: AI-powered tools can analyze the structure of 5-Ethoxynaphthalen-2-ol and propose viable synthetic pathways by working backward from the target molecule to commercially available starting materials engineering.org.cnnih.govnih.govarxiv.org. This can significantly reduce the time and effort required for synthesis planning.

Reaction Outcome and Yield Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome and yield of a given reaction under specific conditions rjptonline.orgprinceton.edu. This predictive capability allows chemists to identify the most promising reaction conditions before conducting experiments, saving time and resources.

De Novo Molecular Design: Generative AI models can design novel naphthalene derivatives with specific desired properties. By learning the relationship between molecular structure and function, these models can propose new compounds that are optimized for a particular application.

Table 3: AI and Machine Learning Tools in the Synthesis of 5-Ethoxynaphthalen-2-ol

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Planning | Algorithms suggest synthetic routes from target to starting materials engineering.org.cnnih.govnih.govarxiv.org. | Faster identification of efficient and novel synthesis pathways. |

| Reaction Condition Optimization | ML models predict reaction yields and outcomes under various conditions rjptonline.orgprinceton.edu. | Reduced number of experiments needed for optimization. |

| Predictive Modeling | Models predict physicochemical and biological properties of new derivatives. | Accelerated discovery of new functional molecules. |

Exploration of Scalable and Efficient Production Methodologies for Industrial Research

Translating a laboratory-scale synthesis to an industrial-scale process presents numerous challenges. Future research will focus on developing scalable and efficient production methodologies for 5-Ethoxynaphthalen-2-ol, with a strong emphasis on continuous manufacturing.

Emerging paradigms in this area include:

Continuous Flow Chemistry: Continuous-flow reactors offer significant advantages over traditional batch reactors, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the ability to operate at steady state for consistent product quality rsc.orgresearchgate.nettechnologynetworks.comwiley-vch.deprocegence.com. The synthesis of naphthalene derivatives can be adapted to flow chemistry, allowing for precise control over reaction parameters and easier scale-up rsc.orgresearchgate.net.

Automated Synthesis Platforms: The combination of flow chemistry with robotics and AI can lead to fully automated synthesis platforms. These systems can autonomously optimize reaction conditions and produce desired quantities of the target molecule on demand.

Table 4: Comparison of Batch vs. Continuous Manufacturing for 5-Ethoxynaphthalen-2-ol

| Feature | Batch Manufacturing | Continuous Flow Manufacturing |

| Scale-up | Challenging, often requires process redesign | More straightforward by running the process for longer or "numbering-up" reactors almacgroup.com. |

| Heat and Mass Transfer | Limited by vessel size | Excellent due to high surface-area-to-volume ratio almacgroup.com. |

| Safety | Higher risk with large volumes of hazardous materials | Improved safety due to small reaction volumes at any given time procegence.com. |

| Product Consistency | Batch-to-batch variability | High consistency due to steady-state operation procegence.com. |

| Process Control | Manual or semi-automated | Amenable to full automation and real-time control procegence.com. |

Compound Information

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Ethoxynaphthalen-2-ol, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis of 5-Ethoxynaphthalen-2-ol typically involves etherification of naphthalen-2-ol derivatives. A common approach is the Williamson ether synthesis, where a naphthol (e.g., 5-hydroxynaphthalen-2-ol) reacts with ethyl bromide or iodide in the presence of a base (e.g., NaOH or K₂CO₃). Optimization includes controlling temperature (60–80°C), solvent choice (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios (1:1.2 molar ratio of naphthol to ethyl halide). Evidence from analogous naphthol ether syntheses suggests that microwave-assisted methods can reduce reaction time and improve yields by 10–15% .

Q. What spectroscopic techniques are most effective for characterizing 5-Ethoxynaphthalen-2-ol, and what key spectral features should researchers anticipate?

- Methodological Answer :

- ¹H/¹³C NMR : The ethoxy group (–OCH₂CH₃) shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~3.4–4.0 ppm (CH₂) in ¹H NMR. Aromatic protons adjacent to the hydroxyl group (C5) exhibit deshielding (~6.8–7.5 ppm).

- IR Spectroscopy : A broad peak at ~3200–3600 cm⁻¹ confirms the phenolic –OH, while C–O–C stretching of the ethoxy group appears at ~1100–1250 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 202 (C₁₂H₁₂O₂) with fragmentation patterns indicating loss of ethoxy (–OCH₂CH₃, m/z 144).

Cross-referencing with structurally similar naphthols (e.g., 6-methoxynaphthalen-2-ol) validates these assignments .

Q. What are the primary safety considerations when handling 5-Ethoxynaphthalen-2-ol in laboratory settings?

- Methodological Answer : Based on analogous naphthol derivatives (e.g., 1-(6-Methoxy-2-naphthyl)ethanol):

- Hazards : Acute toxicity (H302, H312, H332), potential skin/eye irritation, and chronic aquatic toxicity (H413) .

- Protective Measures : Use nitrile gloves, lab coats, and P95 respirators. Avoid aqueous discharge; collect waste in sealed containers for incineration .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR spectral data for 5-Ethoxynaphthalen-2-ol derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Variable Temperature NMR : To identify dynamic processes (e.g., hydrogen bonding) affecting chemical shifts.

- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign proton-carbon correlations unambiguously.

- Comparative Analysis : Cross-check with computational predictions (DFT calculations) for expected shifts .

Q. What computational modeling approaches are suitable for predicting the reactivity of 5-Ethoxynaphthalen-2-ol in electrophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites (e.g., C1 and C4 positions due to electron-donating ethoxy and hydroxyl groups).

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions prone to electrophilic attack (e.g., ortho/para to –OH).

- Transition State Analysis : For nitration or sulfonation reactions, optimize geometries using software like Gaussian or ORCA .

Q. How does the electronic environment of the ethoxy group influence the regioselectivity of subsequent functionalization reactions?

- Methodological Answer : The ethoxy group (–OCH₂CH₃) is a strong electron-donating group via resonance, activating the aromatic ring toward electrophilic substitution. Key observations:

- Directing Effects : Electrophiles preferentially attack positions ortho/para to the hydroxyl group (C5), with steric hindrance from ethoxy limiting para substitution.

- Competitive Pathways : In halogenation, bromine favors the ortho position (75% yield) over meta (<5%), as shown in analogous methoxynaphthol systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.